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Compound of Interest

Compound Name: 2,5-Dimethoxybenzoic acid

Cat. No.: B1329482

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 2,5-
Dimethoxybenzoic acid (CoH1004, CAS No: 2785-98-0), a compound of interest in various
chemical and pharmaceutical research domains. The following sections present tabulated data
from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS), along with detailed experimental protocols and a visual representation of the analytical
workflow.

Spectroscopic Data Summary

The empirical formula of 2,5-Dimethoxybenzoic acid is CoH1004, and its molecular weight is
182.17 g/mol . The spectroscopic data presented below provides confirmation of its chemical
structure.

Mass Spectrometry (MS)

The mass spectrum of 2,5-Dimethoxybenzoic acid was obtained using Electron lonization
(El). The data reveals the molecular ion peak and characteristic fragmentation patterns.
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m/z Relative Intensity (%) Proposed Fragment
182 99.99 [M]* (Molecular lon)
167 39.90 [M - CHs]*

[M - CHs - OCH2]* or [M -
135 42.70

COOH]J*
107 24.50 [C7H7O]*
95 16.30 [CeH7O]*

Data sourced from PubChem CID 76027.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 3C NMR spectra provide detailed information about the carbon-hydrogen
framework of the molecule. The following data is representative for 2,5-Dimethoxybenzoic

acid.

H NMR (Proton NMR)

Chemical Shift ()

Multiplicity Integration Assignment

ppm
~10-12 Singlet (broad) 1H -COOH

Aromatic H (position
~7.4-7.6 Doublet 1H

6)

Aromatic H (position
~7.0-7.2 Doublet of Doublets 1H 2)

Aromatic H (position
~6.9-7.1 Doublet 1H

3)
~3.85 Singlet 3H -OCHs (position 2)
~3.80 Singlet 3H -OCHs (position 5)
© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dimethoxybenzoic-acid
https://www.benchchem.com/product/b1329482?utm_src=pdf-body
https://www.benchchem.com/product/b1329482?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

13C NMR (Carbon-13 NMR)

Chemical Shift (d) ppm Assignment

~168 -COOH

~154 Aromatic C-O (position 2)
~153 Aromatic C-O (position 5)
~124 Aromatic C-H (position 6)
~122 Aromatic C (position 1)
~118 Aromatic C-H (position 4)
~116 Aromatic C-H (position 3)
~56.5 -OCHs (position 2)

~56.0 -OCHs (position 5)

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in 2,5-Dimethoxybenzoic acid. The
following table lists the characteristic absorption bands.
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Wavenumber (cm~1)  Intensity Vibration Functional Group
2500-3300 Broad, Strong O-H stretch Carboxylic Acid
2900-3000 Medium C-H stretch (sp?) Methoxy groups
~3050 Weak C-H stretch (sp?) Aromatic Ring
1680-1710 Strong C=0 stretch Carboxylic Acid
1580-1600 Medium C=C stretch Aromatic Ring

C-O stretch )

_ Ether & Carboxylic
1200-1300 Strong (asymmetric aryl-alkyl Acid
ci

ether) & O-H bend

C-O stretch
1000-1100 Strong (symmetric aryl-alkyl Ether

ether)

Assignments are based on typical infrared absorption frequencies for organic functional

groups.[2][3]

Experimental Protocols

The data presented in this guide are typically acquired using the following standard

methodologies.

Mass Spectrometry

e Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

¢ lonization Method: Electron lonization (ED[4][5][6][7][8]

e Procedure:

o A dilute solution of 2,5-Dimethoxybenzoic acid in a volatile organic solvent (e.qg.,

methanol or dichloromethane) is prepared.
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o The sample is injected into the gas chromatograph, where it is vaporized and separated
from the solvent and any impurities.

o The separated compound enters the mass spectrometer's ion source.

o In the ion source, the molecules are bombarded with a beam of high-energy electrons
(typically 70 eV), causing ionization and fragmentation.[4][5][8]

o The resulting positively charged ions (the molecular ion and fragment ions) are
accelerated and focused into a mass analyzer.

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

o A detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Technique: *H NMR and 3C NMR Spectroscopy
e Procedure:

o Approximately 5-20 mg of 2,5-Dimethoxybenzoic acid is dissolved in about 0.6-0.7 mL of
a deuterated solvent (e.g., Chloroform-d, CDClIs, or Dimethyl sulfoxide-de, DMSO-de) in a
clean NMR tube.[9]

o The sample is placed in the NMR spectrometer's strong magnetic field, causing the
alignment of nuclear spins.[10]

o The spectrometer is locked onto the deuterium signal of the solvent to stabilize the
magnetic field.

o The magnetic field homogeneity is optimized through a process called shimming to ensure
sharp spectral lines.[9]

o Aradiofrequency pulse is applied to excite the nuclei.[11]

o As the nuclei relax back to their ground state, they emit a signal (Free Induction Decay or
FID), which is detected by a receiver coil.[10]
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o The FID signal is converted into a frequency-domain spectrum using a Fourier transform.

o For 3C NMR, proton decoupling is typically used to simplify the spectrum by removing C-
H splitting.

Infrared (IR) Spectroscopy

» Technique: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR)
Spectroscopy[12][13][14][15][16]

e Procedure:

o A background spectrum of the empty ATR crystal is recorded to account for atmospheric
and instrumental absorptions.

o A small amount of solid 2,5-Dimethoxybenzoic acid is placed directly onto the ATR
crystal (e.g., diamond or zinc selenide).[12][14]

o Apressure clamp is applied to ensure good contact between the sample and the crystal
surface.[14]

o An infrared beam is directed into the crystal, where it undergoes total internal reflection.
An evanescent wave penetrates a few micrometers into the sample at the point of
reflection.[12][16]

o The sample absorbs energy at specific frequencies corresponding to its molecular
vibrations.

o The attenuated infrared beam is then directed to a detector.
o A Fourier transform is performed on the interferogram to generate the infrared spectrum.

o The sample spectrum is ratioed against the background spectrum to produce the final
absorbance or transmittance spectrum.

Visualization of the Analytical Workflow
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The following diagram illustrates the logical flow of spectroscopic analysis for the
characterization of a chemical compound like 2,5-Dimethoxybenzoic acid.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 2,5-Dimethoxybenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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